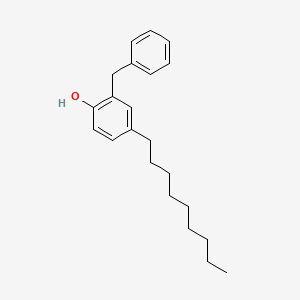

2-Benzyl-4-nonylphenol

Description

Contextualizing Substituted Phenols as Research Substrates

Substituted phenols are a class of organic molecules characterized by a phenol (B47542) ring bearing one or more additional functional groups. mdpi.com These compounds are fundamental as research substrates because their properties and reactivity are significantly influenced by the nature and position of their substituents. epa.gov In advanced chemical research, they serve as crucial starting materials and intermediates for the synthesis of more complex molecules, including polymers, pharmaceuticals, and agrochemicals. epa.govnih.gov The ability to strategically modify the phenolic ring allows chemists to fine-tune the electronic and steric properties of the molecule, making substituted phenols versatile building blocks for developing new materials and biologically active compounds. epa.gov

Significance of Alkylphenols and Benzylphenols in Contemporary Chemical Synthesis and Environmental Chemistry Research

Alkylphenols are a major subclass of substituted phenols that have significant commercial and research importance. In chemical synthesis, long-chain alkylphenols are produced on a large scale through the alkylation of phenol with alkenes. acs.orgwikipedia.org They are vital precursors for a wide array of products, including non-ionic surfactants (alkylphenol ethoxylates), phenolic resins, polymer additives, antioxidants, and emulsifiers used in various industries from detergents to petroleum refining. acs.orgwikipedia.orgsolubilityofthings.comkoreascience.kratamanchemicals.com

From an environmental chemistry perspective, alkylphenols, particularly nonylphenol, have garnered considerable attention. They are recognized as widespread environmental contaminants, often resulting from the degradation of alkylphenol ethoxylates used in consumer and industrial products. atamanchemicals.comnih.govgreenpeace.to Due to their persistence and potential to bioaccumulate, their presence in aquatic environments, sediments, and even foodstuffs is a subject of ongoing research. nih.govgreenpeace.to

Benzylphenols , another important subclass, feature a benzyl (B1604629) group attached to the phenol ring. These compounds are valuable intermediates in organic synthesis. nih.govontosight.ai For instance, 4-benzylphenol (B16752) is used in the synthesis of antimicrobial agents and antioxidants. solubilityofthings.com Research has also explored the applications of benzylphenol derivatives in materials science for creating polymers and resins with specific thermal and mechanical properties. ontosight.ai The study of their reaction mechanisms, such as radical-driven oxidation, contributes to a fundamental understanding of chemical reactivity that can be applied to biomass conversion and industrial processes. researchgate.net In environmental science, the degradation pathways and potential impacts of benzylphenols are studied to ensure their safe application. solubilityofthings.com

Structural Elucidation and Isomeric Considerations of 2-Benzyl-4-nonylphenol within Complex Phenolic Architectures

The compound this compound possesses a complex phenolic architecture, featuring both a benzyl group at the ortho-position and a nonyl group at the para-position relative to the hydroxyl group. Direct and extensive research findings on this compound are limited in publicly available literature, indicating it is likely a compound for specialized research rather than a large-scale industrial chemical. However, its structure presents significant points for scientific consideration based on related compounds.

A primary characteristic of this molecule is its profound isomeric complexity. The "nonyl" group, a nine-carbon alkyl chain, is rarely a simple linear chain in industrial contexts. Technical nonylphenol is a complex mixture of numerous branched isomers, with the branching structure significantly affecting the compound's properties. wikipedia.orgnih.govresearchgate.net It is estimated that 4-nonylphenol (B119669) alone can have 211 constitutional isomers, a number that increases to 550 when stereoisomers are considered. wikipedia.orgresearchgate.net Therefore, this compound would similarly exist as a highly complex mixture of isomers, depending on the specific structure of the nonyl group used in its synthesis.

The structural elucidation of such complex substituted phenols requires advanced analytical techniques. mdpi.com The definitive identification and differentiation of isomers would necessitate a combination of methods:

Chromatographic Separation : Techniques like comprehensive two-dimensional gas chromatography (GCxGC) are essential for separating the numerous isomers present in a complex mixture. nih.gov High-performance liquid chromatography (HPLC) is also a cornerstone for separating phenolic compounds. nih.gov

Mass Spectrometry (MS) : Coupled with chromatography (e.g., GC-MS or LC-MS), mass spectrometry is indispensable for determining the molecular weight and fragmentation patterns of the isomers, which aids in their identification. mdpi.comnih.gov High-resolution mass spectrometry can provide exact mass measurements to confirm elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for the definitive structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework and the precise location of the substituents on the aromatic ring. mdpi.com

The synthesis of specifically substituted phenols like this compound can be challenging. A potential synthetic route could involve the benzylation of 4-nonylphenol. For example, the synthesis of an asphalt (B605645) emulsifier, 2-diethylenetriamine methylene-4-nonylphenol, was achieved through the reaction of 4-nonylphenol with formaldehyde (B43269) and diethylenetriamine, demonstrating that functional groups can be introduced at the 2-position of 4-nonylphenol. atlantis-press.com

Data Tables

Table 1: Physicochemical Properties of Structurally Related Phenolic Compounds

| Property | 4-Nonylphenol | 4-Benzylphenol |

| Molecular Formula | C₁₅H₂₄O | C₁₃H₁₂O |

| Molar Mass | 220.35 g/mol | 184.23 g/mol |

| Appearance | Pale yellow viscous liquid (as isomer mixture) | - |

| Boiling Point | ~295-320 °C (isomer mixture) | - |

| Melting Point | -10 °C (isomer mixture); 42 °C (linear isomer) nih.gov | - |

| Solubility in Water | Low (~7 mg/L at 25 °C) nih.gov | Partially soluble solubilityofthings.com |

| LogP (Octanol/Water) | ~5.76 nih.gov | 3.5 nih.gov |

| CAS Number | 104-40-5 (p-n-nonylphenol); 84852-15-3 (branched) wikipedia.org | 101-53-1 epa.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

61516-23-2 |

|---|---|

Molecular Formula |

C22H30O |

Molecular Weight |

310.5 g/mol |

IUPAC Name |

2-benzyl-4-nonylphenol |

InChI |

InChI=1S/C22H30O/c1-2-3-4-5-6-7-9-14-20-15-16-22(23)21(18-20)17-19-12-10-8-11-13-19/h8,10-13,15-16,18,23H,2-7,9,14,17H2,1H3 |

InChI Key |

CFDMYPCJMKTLFO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC(=C(C=C1)O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzyl 4 Nonylphenol and Analogous Alkyl/benzyl Phenols

Catalytic Alkylation Approaches to Phenolic Systems

Catalytic alkylation of phenols is the cornerstone for producing a wide array of substituted phenolic compounds. This process typically involves the reaction of a phenol (B47542) with an alkylating agent, such as an olefin (e.g., nonene) or an alcohol (e.g., benzyl (B1604629) alcohol), in the presence of a catalyst. google.comgoogle.com The choice of catalyst is paramount as it governs the reaction's efficiency, selectivity, and environmental footprint. Methodologies have evolved from using corrosive liquid acids to employing solid, reusable heterogeneous catalysts.

Acid catalysis is the most common method for the alkylation of phenols. wikipedia.org The reaction generally follows a Friedel-Crafts alkylation pathway, where the acid catalyst activates the alkylating agent to generate a reactive electrophile. slchemtech.com Catalysts can range from mineral acids and Lewis acids (e.g., AlCl₃, BF₃) to solid acids like ion-exchange resins and acid-activated clays (B1170129). google.comwikipedia.org

The alkylation of a phenol ring is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl group of the phenol is a strong activating group, making the aromatic ring electron-rich and thus highly susceptible to attack by electrophiles.

The mechanism proceeds through several key steps:

Generation of the Electrophile: The acid catalyst interacts with the alkylating agent (e.g., an olefin like nonene or an alcohol) to form a carbocation or a polarized complex that acts as the electrophile. slchemtech.compnnl.gov For instance, the protonation of an olefin by a Brønsted acid generates a carbenium ion. pnnl.govnih.gov

Nucleophilic Attack: The electron-rich phenol ring attacks the electrophilic carbocation. This attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A base (which can be the conjugate base of the acid catalyst or another phenol molecule) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final alkylated phenol product. wikipedia.org

In the synthesis of 2-benzyl-4-nonylphenol, a two-step sequence is typically employed. First, phenol is alkylated with nonene to produce 4-nonylphenol (B119669), followed by benzylation with an agent like benzyl chloride or benzyl alcohol to introduce the benzyl group at the ortho position. wikipedia.orggoogle.com

The phenoxide ion, formed under basic or neutral conditions, is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation). pharmaxchange.info

O-Alkylation: This reaction pathway leads to the formation of a phenolic ether. It is often kinetically favored, meaning it can occur more rapidly, especially under neutral conditions. nih.govresearchgate.net Studies using density functional theory (DFT) have shown that O-alkylation to form a phenolic ether is the most energetically favorable pathway in the absence of protonation. nih.gov

C-Alkylation: This pathway results in the desired substitution on the aromatic ring. It is generally the thermodynamically more stable product. researchgate.net

The competition between these two pathways is highly dependent on the reaction conditions. The choice of solvent plays a critical role; protic solvents can hydrogen-bond with the phenoxide oxygen, sterically hindering it and thereby favoring C-alkylation. pharmaxchange.info

In some cases, the initially formed O-alkylated product can undergo rearrangement to the more stable C-alkylated product. This is particularly relevant in acid-catalyzed reactions. An ionic rearrangement mechanism can describe the intramolecular migration of the alkyl group from the phenolic ether to the ring. nih.gov However, studies using isotope labeling in zeolite catalysts have shown that intramolecular rearrangement of intermediates like cyclohexyl phenyl ether does not significantly contribute to the formation of C-alkylation products in those specific systems. pnnl.govnih.govacs.org Instead, C-alkylation products are formed in parallel with O-alkylation products. iitm.ac.in

| Condition | Favored Product | Rationale |

| Solvent | ||

| Protic (e.g., water, ethanol) | C-Alkylation | Solvent molecules shield the oxygen atom via hydrogen bonding. pharmaxchange.info |

| Aprotic (e.g., DMF) | O-Alkylation | The oxygen atom is more accessible to the electrophile. pharmaxchange.info |

| Control | ||

| Kinetic Control | O-Alkylation | The reaction at the more electronegative oxygen atom is often faster. nih.gov |

| Thermodynamic Control | C-Alkylation | The C-C bond formed is stronger than the C-O-C ether bond, and aromaticity is maintained. researchgate.net |

The hydroxyl group of phenol is an ortho, para-directing group. Therefore, C-alkylation occurs primarily at the positions ortho (2- and 6-) and para (4-) to the hydroxyl group. The distribution between these isomers is influenced by steric effects and reaction conditions.

Alkylation with Nonene: In the first step of synthesizing the target compound, the alkylation of phenol with nonene (a bulky alkylating agent) predominantly yields the para-substituted product, 4-nonylphenol. wikipedia.orggoogle.com This preference is attributed to the significant steric hindrance at the ortho positions caused by the large nonyl group. Acid catalysts are known to lead to predominantly para-alkylated phenol when the para position is available. google.com

Benzylation of 4-Nonylphenol: In the subsequent step, the para position is blocked by the nonyl group. Therefore, benzylation is directed exclusively to the available ortho positions. This leads to the formation of this compound. If the reaction is allowed to proceed further or under forcing conditions, 2,6-dibenzyl-4-nonylphenol could also be formed.

High regioselectivity for ortho-alkylation can be achieved under specific conditions. For example, intramolecular alkylation of certain bis-phenols has been shown to proceed with high regioselectivity. rsc.orgrsc.org Furthermore, the ortho/para product ratio can vary considerably depending on the specific olefin and catalyst used. researchgate.net

To overcome the drawbacks of homogeneous acid catalysts, such as corrosion, difficulty in separation, and waste generation, significant research has focused on solid acid catalysts. researchgate.net These heterogeneous catalysts, including zeolites, acid-activated clays, and sulfated zirconia, offer advantages like ease of separation, reusability, and often, improved selectivity. google.comresearchgate.netacs.org

Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong Brønsted acid sites, making them highly effective catalysts for various organic transformations, including phenol alkylation. acs.org Zeolite Beta (H-BEA) is one of the most studied zeolites for this purpose due to its large pore size and strong acidity. researchgate.netacs.org

Studies on the alkylation of phenol with alcohols and olefins over H-BEA have provided key mechanistic insights. For instance, in the alkylation of phenol with cyclohexanol (B46403), the reaction begins only after the majority of the alcohol is dehydrated to its corresponding olefin (cyclohexene). pnnl.govnih.govresearchgate.net The presence of the alcohol can inhibit the formation of the reactive electrophile from the olefin. pnnl.gov The carbenium ion, formed by the protonation of the olefin at the zeolite's Brønsted acid sites, is the key electrophile that alkylates the phenol ring. pnnl.govnih.govacs.org

Zeolites can also influence product selectivity. The shape-selective nature of their pores can favor the formation of less bulky isomers. For example, in the tert-butylation of phenol, zeolites can be highly selective towards the para-isomer, 4-tert-butylphenol. researchgate.net

The table below summarizes findings from a study on the alkylation of phenol with cyclohexanol in an aqueous phase over H-BEA and a modified La-BEA catalyst, demonstrating the conversion and product distribution. acs.org

| Catalyst | Phenol Conversion (%) | Cyclohexanol Conversion (%) | Product Selectivity (Cyclohexylphenols, %) |

| H-BEA | 20 | 88 | ~45 (after equilibrium) |

| La-BEA | 20 | 88 | ~45 (after equilibrium) |

Reaction Conditions: Phenol/Cyclohexanol molar ratio 1:1, 473 K. Data adapted from reference acs.org. Note that the primary product was cyclohexene (B86901) from dehydration.

Heterogeneous Catalysis in Phenol Alkylation

Utilization of Acid-Modified Inorganic Clay Catalysts (e.g., Montmorillonite) for Alkylphenol Synthesis

The synthesis of alkylphenols, including 4-nonylphenol, has been effectively achieved through the reaction of phenol with corresponding olefins, such as nonene, in the presence of acid-modified inorganic clay catalysts. Montmorillonite clay, a type of layered aluminosilicate, has proven to be a particularly effective catalyst for this purpose. google.comijpsjournal.com The catalytic activity of these clays is significantly enhanced by acid treatment, which increases their surface area and acidity. ijpsjournal.com

Chemically, these clays are primarily composed of silicon, aluminum, and oxygen, with minor amounts of other elements like magnesium and iron. google.com For the alkylation of phenol, it is crucial that the clay catalyst possesses acidic properties under the reaction conditions. google.com The acid activation is typically carried out using mineral acids, hydrogen fluoride, or fluorosulfonic acids and their anhydrides, such as trifluoromethanesulfonic acid (triflic acid). google.com

The reaction is generally performed by reacting phenol with an olefin at temperatures ranging from 60°C to 250°C and pressures from near atmospheric to about 500 psi. google.comgoogle.com The molar ratio of the olefin to phenol can be varied, typically from 1:5 to 5:1, with a 1:1 ratio being preferred in many cases. google.com These reactions can be conducted under adiabatic conditions and have been shown to produce high yields and selectivities of the desired alkylphenol products. google.com

| Catalyst System | Reactants | Temperature Range | Pressure Range | Molar Ratio (Olefin:Phenol) | Key Findings |

| Acid-activated Montmorillonite Clay | Phenol, Olefin (e.g., Nonene) | 60°C - 250°C | Atmospheric - 500 psi | 1:5 to 5:1 (1:1 preferred) | High yields and selectivities for alkylphenols are achievable. google.com |

Employment of Heteropoly Acid Catalysts in Alkylphenol Production

Heteropoly acids (HPAs) represent another class of highly effective catalysts for the synthesis of alkylphenols. These catalysts can be used in a homogeneous system or, more commonly, deposited on a support material to create a heterogeneous catalyst. google.com The use of HPAs offers a one-step method for preparing alkylphenols by reacting phenols with olefins. google.com This method is particularly effective for the synthesis of para-substituted alkylphenols like para-nonylphenol from phenol and nonene. google.com

Supported HPA catalysts, such as tungstophosphoric acid or tungstosilicic acid on a zirconia support, have demonstrated high conversion rates and excellent selectivity for the desired para-isomer. google.comgoogle.com For example, a catalyst comprising 30% tungstophosphoric acid on zirconia has been used for the alkylation of phenol. google.com The alkylation reaction using these catalysts is typically carried out at temperatures between 60°C and 250°C. google.com One of the significant advantages of using supported HPA catalysts is their potential for regeneration and reuse, which makes the process more economically viable. google.com

| Catalyst | Support | Reactants | Temperature | Selectivity | Reference |

| Tungstophosphoric acid | Zirconia | Phenol, tert-butyl alcohol | 80°C | High for p-tert-butylphenol | google.com |

| Tungstosilicic acid | Zirconia | Phenol, tert-butyl alcohol | Not specified | 95% for p-tert-butylphenol | google.com |

| Heteropoly acid | Oxide Support | Phenol, Nonene | 60°C - 250°C | High for para-nonylphenol | google.com |

Mechanistic Investigations of Phenol Alkylation Reactions with Olefins and Benzylic Precursors

The alkylation of phenol with olefins is an acid-catalyzed electrophilic substitution reaction. The mechanism involves the initial activation of the olefin by an acid catalyst to form a carbocation. slchemtech.com This carbocation then acts as an electrophile and attacks the electron-rich phenol ring, primarily at the ortho and para positions. slchemtech.comcaltech.eduresearchgate.net

Under acidic conditions, the initially formed ortho-alkylphenol can undergo isomerization to the more thermodynamically stable para-alkylphenol. slchemtech.com Density functional theory (DFT) calculations have been employed to gain a deeper molecular-level understanding of this process. caltech.eduresearchgate.net These studies have shown that the reaction can proceed through different pathways, including direct O-alkylation to form a phenolic ether, followed by intramolecular rearrangement to C-alkylphenols. caltech.eduresearchgate.net The protonation of the phenolic ether significantly lowers the energy barriers for these migrations, leading to high yields of the C-alkylated products. caltech.eduresearchgate.net The competition between the hydrogen atom and the alkyl group at the substitutive site of the protonated ortho intermediate is a determining factor for the final ortho/para product ratio. caltech.eduresearchgate.net

Advanced Synthetic Strategies for Complex Alkyl/Benzyl Phenols

Optimization of Reaction Conditions: Temperature, Pressure, and Stoichiometric Ratios

Optimizing reaction conditions such as temperature, pressure, and the stoichiometric ratio of reactants is crucial for maximizing the yield and selectivity of the desired alkylphenol product. patsnap.com For instance, in the synthesis of p-tert-butylphenol using a heteropoly acid catalyst, specific conditions have been identified as optimal. These include a reaction temperature of 80°C, a phenol to alcohol mole ratio of 10:1, and a catalyst loading of 30% tungstophosphoric acid on zirconia. google.com

The alkylation of phenol with olefins in the presence of sulfuric acid has also been studied, with investigations into the effects of temperature, molar ratio of phenol to olefin, reaction time, and the concentration of the acid catalyst. researchgate.net Generally, increasing the reaction temperature and optimizing the molar ratio can lead to higher yields of the alkylated product. researchgate.net

| Reaction | Catalyst | Optimal Temperature | Optimal Molar Ratio (Phenol:Alkylating Agent) | Key Outcome | Reference |

| Phenol alkylation | 30% Tungstophosphoric acid on Zirconia | 80°C | 10:1 (Phenol:tert-butyl alcohol) | High conversion and selectivity for p-tert-butylphenol | google.com |

| Phenol alkylation | Sulfuric acid | 100-140°C | 6:1 to 8:1 (Phenol:Cyclohexene) | Increased yield of cyclohexylphenol | researchgate.net |

Development of Continuous Flow Reactor Systems for Alkylphenol Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. mit.edursc.org In a continuous flow system, reactants are pumped through a reactor, which can be a heated or cooled coil or a microfluidic chip. mit.edu The residence time of the reactants in the reactor is controlled by the flow rate and the reactor volume. mit.edu

These systems allow for precise control over reaction parameters such as temperature and pressure, leading to improved reaction kinetics and product yields. springernature.com The modular nature of continuous flow systems allows for the integration of multiple reaction steps, including in-line purification and analysis. mit.edu While specific examples of this compound synthesis in continuous flow are not detailed in the provided search results, the principles of flow chemistry are applicable to alkylation reactions. The use of packed-bed reactors containing a solid catalyst, such as an acid-modified clay or a supported heteropoly acid, would be a suitable approach for the continuous synthesis of alkylphenols. springernature.com This methodology has been successfully applied to the synthesis of various active pharmaceutical ingredients. tue.nl

Controlled Derivatization Reactions Post-Synthesis for Research Applications (e.g., Ethoxylation, Sulfonation, Carboxylation)

Following the synthesis of alkylphenols, controlled derivatization reactions can be performed for various research and analytical purposes. These reactions modify the structure of the alkylphenol to enhance its properties or to make it more amenable to analysis.

One common derivatization technique is silylation, which is often used to prepare samples for gas chromatography-mass spectrometry (GC/MS) analysis. Alkylphenols can be reacted with a silylating agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form their corresponding trimethylsilyl (B98337) ethers. nih.gov This process increases the volatility of the compounds, allowing for better separation and detection by GC/MS. nih.gov

Other derivatization methods include acylation and alkylation. researchgate.net For example, alkylphenols can be derivatized with pentafluoropyridine (B1199360) to form 4-tetrafluoropyridyl derivatives, which can be sensitively detected by GC/MS. nih.gov Ethoxylation, the reaction with ethylene (B1197577) oxide, is a commercially significant derivatization of nonylphenol to produce nonylphenol ethoxylates, which are widely used as surfactants. wikipedia.orgresearchgate.net While not explicitly for research applications in the provided context, the underlying chemistry is a key derivatization reaction. The selective oxidation of the alkyl chain in alkylphenols using biocatalytic systems is another form of controlled derivatization that can generate a variety of oxidized products for further study. pnas.org

| Derivatization Method | Reagent | Purpose | Analytical Technique |

| Silylation | bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility for analysis | Gas Chromatography-Mass Spectrometry (GC/MS) |

| Pyridylation | Pentafluoropyridine | Enhance sensitivity for analysis | Gas Chromatography-Mass Spectrometry (GC/MS) |

| Ethoxylation | Ethylene Oxide | Production of surfactants | Not applicable for analysis |

| Oxidation | Biocatalytic systems | Generation of oxidized derivatives | Not specified |

Reaction Mechanisms and Theoretical Chemistry of Substituted Phenols with Relevance to 2 Benzyl 4 Nonylphenol

Computational Chemistry Approaches to Phenolic Reactivity and Stability

Computational chemistry serves as a powerful tool to elucidate the intricate details of phenolic reactivity. By modeling molecules and their interactions, researchers can predict and understand their chemical behavior.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT methods are widely used to investigate the reaction pathways of phenolic compounds. researchgate.netresearchgate.net

DFT calculations are instrumental in determining the energy barriers and transition state structures of chemical reactions involving phenols. researchgate.netustc.edu.cn The transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, governs the reaction rate.

For substituted phenols, DFT can be used to model processes like hydrogen atom abstraction, which is crucial for their antioxidant activity. researchgate.net The calculations can reveal how substituents, such as the benzyl (B1604629) and nonyl groups in 2-benzyl-4-nonylphenol, influence the stability of the transition state and thus the reaction kinetics. For instance, electron-donating groups can lower the energy barrier for electrophilic attack on the aromatic ring. DFT calculations have been successfully employed to rationalize the correlation between the rate of hydrogen atom abstraction from substituted phenols and Hammett constants, which quantify the electronic effect of substituents. researchgate.net

Table 1: Representative Energy Barriers for Reactions of Phenolic Compounds Calculated by DFT

| Reaction | Phenolic Compound | Method/Basis Set | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen abstraction by DPPH radical | Phenol (B47542) | B3LYP/6-31G(d,p) | ~9.5 |

| Hydrogen abstraction by OH radical | Phenol | B3LYP/6-31+G(d,p) | ~5.0 |

| O-H Bond Dissociation | para-cresol | B3LYP/6-311++G(d,p) | ~86.0 (BDE) |

Note: The values presented are illustrative and can vary depending on the specific computational method and reaction conditions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. irjweb.com

For phenols, the HOMO is typically localized on the aromatic ring and the oxygen atom of the hydroxyl group. Substituents significantly impact the energies of these orbitals. In this compound, the electron-donating alkyl (nonyl) and benzyl groups are expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack and oxidation compared to unsubstituted phenol. Analysis of the electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, can identify the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack.

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. surrey.ac.uk In the context of phenolic compounds, MD simulations can be used to investigate their interactions with other molecules, such as solvents or biological macromolecules. nih.gov These simulations can reveal how the conformational flexibility of the benzyl and nonyl groups in this compound might influence its accessibility and reactivity in different environments. MD simulations have been employed to study the structural stability of complexes between phenolic compounds and proteins, providing insights into their potential biological activities. nih.govtandfonline.com

Several quantum chemical parameters derived from electronic structure calculations are used to predict the reactivity of phenolic compounds. researchgate.netacs.org

Ionization Potential (IP): The energy required to remove an electron from a molecule. A lower IP indicates a greater ease of electron donation. For phenolic antioxidants, a lower IP is generally associated with higher antioxidant activity. researchgate.net The IP can be related to the HOMO energy through Koopmans' theorem.

Electron Affinity (EA): The energy released when an electron is added to a molecule. A higher EA suggests a greater ability to accept an electron.

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Hardness (η): A measure of the resistance of a molecule to changes in its electron distribution. It is related to the HOMO-LUMO gap. Harder molecules have a larger gap and are less reactive. rjpn.org

Electrophilicity Index (ω): A global reactivity descriptor that quantifies the electrophilic character of a molecule. researchgate.net It is a function of the chemical potential and hardness. A higher electrophilicity index indicates a stronger electrophile.

These parameters can be calculated for this compound to predict its reactivity profile. The presence of the electron-donating benzyl and nonyl groups is expected to decrease the ionization potential and increase the nucleophilicity of the phenolic ring.

Table 2: Calculated Quantum Chemical Parameters for Substituted Phenols

| Compound | HOMO (eV) | LUMO (eV) | Ionization Potential (eV) | Electrophilicity Index (ω) |

|---|---|---|---|---|

| Phenol | -8.50 | -0.50 | 8.50 | 1.997 |

| p-Cresol | -8.25 | -0.45 | 8.25 | 1.914 |

| p-Nitrophenol | -9.50 | -2.00 | 9.50 | 3.510 |

Note: These values are illustrative and depend on the computational level of theory. researchgate.net

Density Functional Theory (DFT) Studies of Reaction Pathways

Theoretical Investigations into Free Radical Scavenging Mechanisms of Phenolic Compounds

Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to scavenge free radicals. nih.govnih.gov Theoretical studies have been crucial in elucidating the mechanisms of these reactions. researchgate.netacs.org The primary mechanisms include:

Hydrogen Atom Transfer (HAT): The phenolic antioxidant donates its hydroxyl hydrogen atom to a free radical, thereby neutralizing it. The ease of this process is related to the O-H Bond Dissociation Enthalpy (BDE). Lower BDE values indicate a greater propensity for hydrogen donation. researchgate.net

Single Electron Transfer - Proton Transfer (SET-PT): The phenol first transfers an electron to the radical, forming a radical cation, which then deprotonates. This mechanism is favored in polar solvents. The ionization potential is a key parameter for this pathway. researchgate.net

Sequential Proton Loss Electron Transfer (SPLET): The phenol first deprotonates to form a phenoxide anion, which then transfers an electron to the radical. This mechanism is also favored in polar environments and is dependent on the acidity of the phenol. researchgate.net

For this compound, the electron-donating benzyl and nonyl groups are expected to lower the O-H BDE, facilitating the HAT mechanism. These substituents also stabilize the resulting phenoxyl radical through resonance and hyperconjugation. DFT calculations can be used to compute the BDEs and ionization potentials to predict the dominant free radical scavenging mechanism for this compound under different conditions. researchgate.net

Elucidation of Hydrogen Atom Transfer (HAT) Pathways

Hydrogen Atom Transfer (HAT) is a key mechanism by which phenolic compounds exert their antioxidant effects. This process involves the transfer of a hydrogen atom from the phenolic hydroxyl group to a radical species, effectively neutralizing it. The efficiency of this transfer is intrinsically linked to the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE facilitates an easier donation of the hydrogen atom.

For this compound, the presence of both an ortho-benzyl group and a para-nonyl group on the phenol ring significantly influences its HAT reactivity. The nonyl group, being a long-chain alkyl substituent, is generally considered to be electron-donating through an inductive effect. This donation of electron density to the aromatic ring can destabilize the phenoxyl radical formed after hydrogen donation, which in turn can affect the O-H BDE.

The ortho-benzyl group introduces both electronic and steric effects. Electronically, the benzyl group can participate in resonance, potentially stabilizing the resulting phenoxyl radical. Sterically, the bulky nature of the benzyl group can hinder the approach of radical species to the hydroxyl group, a phenomenon well-documented in hindered phenolic antioxidants. partinchem.comvinatiorganics.comvinatiorganics.com This steric hindrance can modulate the rate of the HAT reaction.

Exploration of Single Electron Transfer (SET) Mechanisms

An alternative pathway for the reaction of phenolic compounds is the Single Electron Transfer (SET) mechanism. In this process, the phenol first donates an electron to an oxidizing species, forming a radical cation. This is then followed by the loss of a proton to yield the phenoxyl radical. The feasibility of the SET mechanism is primarily governed by the ionization potential (IP) of the phenolic compound.

The electronic character of the substituents on the aromatic ring plays a pivotal role in modulating the IP. Electron-donating groups, such as the alkyl and benzyl substituents in this compound, increase the electron density on the phenol ring, thereby lowering the ionization potential and making the initial electron transfer more favorable.

The solvent environment can also significantly influence whether a reaction proceeds via a HAT or a SET mechanism. Polar solvents can stabilize the charged intermediates formed during the SET pathway, thus favoring this mechanism over HAT.

For this compound, the combination of an electron-donating nonyl group and a potentially electron-donating benzyl group would be expected to lower its ionization potential, making the SET mechanism a plausible reaction pathway, particularly in polar media. Theoretical studies on other phenolic antioxidants have explored the energetics of both HAT and SET pathways, often revealing a competitive interplay between the two, dictated by the specific reactant and the surrounding environment.

Application of Quantitative Structure-Activity Relationship (QSAR) Analyses in Chemical Reactivity Contexts

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov In the context of phenolic antioxidants, QSAR studies aim to predict their radical scavenging activity based on various molecular descriptors.

These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. For phenolic compounds, key electronic descriptors often include the O-H bond dissociation enthalpy (BDE), ionization potential (IP), and the energy of the highest occupied molecular orbital (HOMO). nih.gov Steric descriptors can account for the size and shape of the molecule and its substituents, which is particularly relevant for hindered phenols like this compound. partinchem.com

Several QSAR studies on phenolic antioxidants have highlighted the importance of these descriptors in predicting their activity. nih.govresearchgate.net For instance, a lower BDE and IP are generally correlated with higher antioxidant activity. The steric bulk around the hydroxyl group can also be a significant factor, as it can influence the accessibility of the reactive site.

While a specific QSAR model for this compound is not available in the literature, existing models for substituted phenols can provide a framework for estimating its reactivity. By calculating the relevant molecular descriptors for this compound, it is possible to predict its potential antioxidant activity relative to other phenolic compounds. Such an analysis would need to carefully consider the combined electronic and steric contributions of the ortho-benzyl and para-nonyl substituents.

Below is an interactive table summarizing key molecular descriptors often used in QSAR studies of phenolic antioxidants and their expected influence on reactivity.

| Descriptor | Type | Influence on Reactivity | Relevance to this compound |

| Bond Dissociation Enthalpy (BDE) | Electronic | Lower BDE generally increases HAT reactivity. | The electron-donating nonyl group and resonance effects of the benzyl group will influence the O-H BDE. |

| Ionization Potential (IP) | Electronic | Lower IP generally increases SET reactivity. | The electron-donating substituents are expected to lower the IP. |

| Highest Occupied Molecular Orbital (HOMO) Energy | Electronic | Higher HOMO energy correlates with lower IP and higher reactivity in SET. | The substituents are expected to raise the HOMO energy. |

| Steric Hindrance | Steric | Increased steric bulk around the hydroxyl group can decrease reaction rates. | The ortho-benzyl group provides significant steric hindrance. |

| LogP (Octanol-Water Partition Coefficient) | Hydrophobic | Influences solubility and interaction with nonpolar environments. | The long nonyl chain will result in a high LogP value. |

Environmental Transformation and Degradation Pathways of Branched Alkylphenols, Including 2 Benzyl 4 Nonylphenol

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For branched alkylphenols, the primary abiotic mechanisms of concern are photochemical transformation and hydrolysis.

Photochemical Transformation in Aqueous and Atmospheric Systems

Photochemical transformation, or photolysis, is a key degradation process for many organic pollutants in sunlit environments. It involves the breakdown of molecules by light energy, either through direct absorption of photons or indirect reactions with photochemically produced reactive species.

Kinetics and Mechanisms of Direct and Sensitized Photolysis

Direct photolysis occurs when a chemical absorbs light at wavelengths present in sunlight (greater than 290 nm), leading to its degradation. nih.gov However, 4-nonylphenol (B119669) does not significantly absorb light in this range, suggesting that direct photolysis is not a primary degradation pathway. nih.gov Despite this, studies have shown that nonylphenol does photodegrade in sunlight, with one report indicating a half-life of 10-15 hours in surface water. nih.gov This suggests that indirect, or sensitized, photolysis plays a crucial role.

Sensitized photolysis involves the transfer of energy from a photo-excited substance, known as a sensitizer, to the target compound. In natural waters, dissolved organic matter (DOM), such as humic acids, can act as sensitizers. researchgate.net When DOM absorbs sunlight, it can form reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, or transfer energy from its own excited triplet state, which then react with and degrade the alkylphenol. The degradation of nonylphenol ethoxylates, the parent compounds of nonylphenol, has been shown to follow first-order kinetics, though the presence of humic acids can reduce the degradation rate by absorbing light. researchgate.net

Photo-oxidation by Hydroxyl Radicals in the Atmosphere

In the atmosphere, the primary degradation pathway for volatile and semi-volatile organic compounds is oxidation by hydroxyl radicals (•OH). wikipedia.org Hydroxyl radicals are highly reactive and are often referred to as the "detergent of the atmosphere." 4-Nonylphenol that partitions to the atmosphere is not persistent because it is rapidly degraded by these radicals. wikipedia.org The estimated atmospheric half-life for alkylphenols is less than one day.

The reaction is initiated by the abstraction of a hydrogen atom from the phenolic hydroxyl group or the alkyl chain, or by the addition of the •OH radical to the aromatic ring. This initial attack leads to the formation of organic radicals that undergo a series of further reactions, ultimately breaking down the compound. The high reactivity of hydroxyl radicals ensures that any 2-Benzyl-4-nonylphenol that volatilizes into the atmosphere will be quickly removed. Rate constants for the gas-phase reaction of •OH with various volatile organic compounds have been determined, and while a specific value for this compound is not available, data for other phenolic and aromatic compounds confirm this rapid degradation pathway. mdpi.commdpi.comresearchgate.net

Hydrolysis Stability in Various Environmental Matrices

Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. This process is a significant degradation pathway for substances with hydrolyzable functional groups, such as esters, amides, or certain halides. Branched alkylphenols, including this compound, are structurally characterized by a stable phenol (B47542) ring and alkyl chains linked by carbon-carbon bonds. These compounds lack functional groups that are susceptible to hydrolysis under typical environmental pH conditions (pH 5 to 9). nih.gov Consequently, hydrolysis is not considered a significant degradation pathway for 4-nonylphenol and other related alkylphenols in environmental matrices. nih.gov

Biotransformation Processes

Biotransformation, or biodegradation, is the breakdown of organic matter by microorganisms and is the most significant process for the ultimate removal of branched alkylphenols from the environment. The rate and mechanism of biodegradation are highly dependent on environmental conditions, particularly the presence or absence of oxygen.

Microbial Degradation under Aerobic and Anaerobic Conditions

Microorganisms in soil, sediment, and wastewater treatment plants have evolved diverse metabolic pathways to utilize organic compounds as sources of carbon and energy.

Under aerobic conditions , the biodegradation of nonylphenol has been extensively studied. nih.gov The half-life for aerobic degradation can vary widely, from a few days to nearly 100 days, depending on factors like temperature, pH, and the microbial community present. nih.gov For branched nonylphenols, the structure of the alkyl chain is a critical factor. Isomers with highly branched alkyl chains, particularly those with a quaternary α-carbon, are more resistant to degradation than linear or less-branched isomers.

Several bacterial genera, most notably Sphingomonas, have been identified as capable of degrading branched nonylphenols. These bacteria utilize a unique metabolic pathway involving an initial ipso-hydroxylation, where a hydroxyl group is substituted at the same position on the aromatic ring as the alkyl chain. This is followed by a rearrangement that facilitates the cleavage of the alkyl chain from the phenol ring, allowing the bacteria to utilize the aromatic portion. Other aerobic pathways can involve oxidation of the alkyl chain or cleavage of the phenolic ring. nih.govresearchgate.net

Under anaerobic conditions , which are common in sediments and sludge digesters, the biodegradation of nonylphenol is significantly slower. nih.gov Reported half-lives for anaerobic degradation range from approximately 24 to over 100 days. nih.govnih.gov Evidence for the anaerobic degradation of highly branched nonylphenol isomers is limited, with most studies showing biotransformation only for the linear isomer (4-n-nonylphenol). nih.govnih.gov The degradation of linear nonylphenol has been observed under denitrifying conditions, where nitrate (B79036) is used as an electron acceptor. nih.gov The degradation rate is generally highest under sulfate-reducing conditions, followed by methanogenic and nitrate-reducing conditions. nih.gov The ultimate anaerobic degradation product is often found to be nonylphenol itself, as the initial breakdown of nonylphenol ethoxylates proceeds via the shortening of the ethoxylate chain. dss.go.th

| Condition | Matrix | Half-Life (t½) | Reference |

|---|---|---|---|

| Aerobic | River Sediment | 1.5 ± 0.4 days | nih.gov |

| Aerobic | Sewage Sludge/Sediment | 1.1 to 99.0 days | nih.gov |

| Anaerobic (Denitrifying) | River Sediment | 91 to 104 days | nih.gov |

| Anaerobic | Sludge/Soil | 23.9 to 69.3 days | nih.gov |

Influence of Molecular Structure, particularly Alkyl Chain Branching, on Biodegradation Kinetics and Persistence

The molecular structure of alkylphenols, especially the branching of the alkyl chain, significantly influences their biodegradability and persistence in the environment. proquest.comnih.gov

The presence of a quaternary α-carbon in the alkyl chain (the carbon atom directly attached to the aromatic ring) is a key structural feature that affects the degradation pathway. proquest.comresearchgate.net This feature makes the compound more resistant to typical degradation mechanisms but makes it a suitable substrate for the specialized ipso-hydroxylation pathway used by sphingomonads. proquest.comnih.govresearchgate.net

Research has shown that different isomers of nonylphenol exhibit different degradation rates. nih.gov In some studies, isomers with a more highly branched alkyl substituent were found to degrade faster by specific strains like Sphingomonas xenophaga Bayram. nih.gov This is in contrast to other findings where isomers with less branched tertiary α-carbons and those with secondary α-carbons were transformed more quickly during processes like biosolids composting. nih.gov The specific structure near the α-carbon appears to be a dominant factor in determining the degradation behavior. nih.gov Generally, complex structures such as those with alkyl chain branching tend to exhibit reduced biodegradability compared to their linear counterparts. researchgate.net

Identification and Characterization of Environmental Metabolites and Transformation Products

The microbial degradation of branched alkylphenols results in the formation of various intermediate metabolites and transformation products.

Catechol Metabolites: A common step in the degradation of phenolic compounds is the formation of catechols (dihydroxybenzenes). nih.gov These are formed through the hydroxylation of the aromatic ring. frontiersin.org Once formed, the catechol ring is susceptible to cleavage, either through ortho- or meta-cleavage pathways, by enzymes called catechol dioxygenases. nih.gov This ring-opening step is critical for breaking down the aromatic structure into smaller, more easily metabolized compounds like pyruvate (B1213749) and acyl-CoAs. frontiersin.org Several studies have confirmed the presence of catechol 1,2-dioxygenase and catechol 2,3-dioxygenase genes in alkylphenol-degrading bacteria, pointing to the formation and subsequent degradation of catechol intermediates. nih.gov

Nitrophenol Metabolites: The formation of nitrophenol metabolites from alkylphenols is not a primary biodegradation pathway. These metabolites would typically arise from abiotic or biotic processes in environments where nitrating agents are present. For example, 4-nitrophenol (B140041) can be metabolized through oxidation to 4-nitrocatechol (B145892) or reduction to 4-aminophenol, followed by conjugation reactions. cdc.gov However, the direct formation of nitrophenols from non-nitrated alkylphenols like this compound during microbial degradation is not a commonly reported route. Their presence would likely indicate separate contamination sources or complex environmental chemical reactions.

Other identified metabolites from branched alkylphenol degradation include the corresponding alcohols (e.g., nonanols) and hydroquinone (B1673460) resulting from the ipso-hydroxylation pathway. asm.org In fungal degradation, oxidized products of the alkyl side chain can be expected. proquest.comnih.gov

| Metabolite Class | Formation Pathway | Example |

| Catechols | Aromatic Ring Hydroxylation | 4-Alkylcatechol |

| Hydroquinones | Ipso-Hydroxylation | Hydroquinone |

| Alkyl Alcohols | Ipso-Hydroxylation | Nonanol |

| Nitrocatechols | Oxidation of Nitrophenols | 4-Nitrocatechol |

Advanced Analytical Methodologies for the Detection and Characterization of Complex Phenolic Isomers, Including 2 Benzyl 4 Nonylphenol

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for the analysis of complex isomer mixtures, providing the necessary separation power to resolve individual compounds from one another. The choice of technique depends on the volatility, polarity, and concentration of the analytes in the sample matrix.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile phenolic compounds. dphen1.comdphen1.com For complex mixtures like nonylphenols, GC-MS provides the high-resolution separation needed to distinguish between numerous isomers. mdpi.comnih.gov The technical mixture of 4-nonylphenol (B119669), for instance, consists of a multitude of isomers, and GC-MS protocols have been developed to detect numerous, often co-eluting, peaks. nih.gov

The use of tandem mass spectrometry (MS/MS), particularly in selected reaction monitoring (SRM) mode, significantly enhances selectivity and sensitivity, allowing for the detection of trace levels of target compounds even in complex environmental or biological matrices. thermofisher.com This is achieved by selecting a specific precursor ion for the analyte of interest and then monitoring for a specific product ion generated through collision-induced dissociation. This process filters out background noise and interferences, leading to lower limits of detection. thermofisher.comshimadzu.com

For quantitative analysis, a derivatization step is often employed to increase the volatility of the phenolic compounds, making them more amenable to GC analysis. dphen1.comdphen1.com The development of automated SRM methods can further streamline the optimization of precursor ions, product ions, and collision energies for a robust and sensitive analytical method. thermofisher.com While a complete chromatographic separation is ideal for improving detectability and reproducibility, the selectivity of MS/MS can help in the identification of individual isomers even with partial co-elution. dphen1.com

Table 1: Illustrative GC-MS/MS Parameters for Analysis of Nonylphenol Isomers (Note: These are representative conditions for 4-nonylphenol and would require optimization for 2-Benzyl-4-nonylphenol)

| Parameter | Value/Condition | Source |

| Gas Chromatograph | ||

| Column | Rxi-5ms (30 m × 0.25 mm I.D., 0.25 µm) | shimadzu.com |

| Injection Mode | Splitless | dphen1.comshimadzu.com |

| Injection Port Temp. | 250 °C | shimadzu.com |

| Oven Program | 50 °C (1 min) → (8 °C/min) → 300 °C (3 min) | shimadzu.com |

| Carrier Gas | Helium | dphen1.commdpi.com |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | nist.gov |

| MS Mode | Selected Reaction Monitoring (SRM) | thermofisher.com |

| Ion Source Temp. | 230 °C | mdpi.comshimadzu.com |

| Transfer Line Temp. | 290 °C | dphen1.com |

This table is interactive. Click on the headers to sort.

High-performance liquid chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of phenolic compounds, including those that are non-volatile or thermally labile. scielo.br The separation in HPLC is based on the partitioning of analytes between a stationary phase and a liquid mobile phase. For complex isomers like 4-nonylphenol, HPLC using specialized columns, such as graphitic carbon, has been shown to resolve a technical mixture into multiple peaks or groups of isomers. researchgate.net

A key advantage of HPLC is the variety of available detection modes:

Fluorescence Detection (FLD): Phenolic compounds are naturally fluorescent, making FLD a highly sensitive and selective detection method. scielo.brresearchgate.net HPLC-FLD methods have been developed for the determination of 4-nonylphenol in various matrices, offering low detection limits. scielo.brresearchgate.net The excitation and emission wavelengths can be optimized to maximize sensitivity for the target analytes. scielo.br

UV Detection: UV detectors are commonly used in HPLC for the analysis of compounds containing chromophores, such as the aromatic ring in phenolic compounds. scirp.orgscirp.org While generally less sensitive than fluorescence detection, HPLC-UV can be a robust and cost-effective method for quantifying higher concentrations of phenols. scirp.org Derivatization with a UV-absorbing agent can be employed to enhance sensitivity. scirp.orgscirp.org

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and structural information. LC-MS/MS is particularly useful for confirming the identity of compounds in complex samples and for achieving very low detection limits. analis.com.my

Table 2: Example HPLC Conditions for Nonylphenol Analysis (Note: These are representative conditions for 4-nonylphenol and would require optimization for this compound)

| Parameter | Value/Condition | Source |

| HPLC System | ||

| Column | C8 or Graphitic Carbon | scielo.brresearchgate.net |

| Mobile Phase | Acetonitrile/Water Gradient | scielo.branalis.com.my |

| Flow Rate | 0.8 - 1.0 mL/min | scielo.br |

| Column Temperature | 40 °C | scielo.br |

| Detector | ||

| Fluorescence (FLD) | λex=225 nm, λem=305 nm | scielo.br |

| UV | 225 nm | analis.com.my |

This table is interactive. Click on the headers to sort.

Supercritical fluid chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC combines some of the best features of both gas and liquid chromatography. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to HPLC. This technique is particularly well-suited for the separation of complex isomers and oligomers. Although specific applications for this compound are not documented, SFC has shown promise for the analysis of other phenolic compounds.

Sample Preparation and Extraction Strategies from Environmental and Research Matrices

Effective sample preparation is a critical step in the analytical workflow for complex phenolic isomers. The goal is to isolate the analytes of interest from the sample matrix, remove interferences, and concentrate the sample to a level suitable for instrumental analysis.

Liquid-liquid extraction (LLE) is a traditional method for separating compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. dphen1.com It is a common first step in the extraction of phenolic compounds from liquid samples. arcjournals.org

Solid-phase extraction (SPE) has become a more widely used and often preferred alternative to LLE due to its efficiency, lower solvent consumption, and potential for automation. scielo.brresearchgate.netnih.gov In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analytes of interest. nih.gov Interferences can then be washed away, and the purified analytes are eluted with a small volume of a suitable solvent. nih.gov Various sorbent materials are available, and the choice depends on the properties of the analyte and the sample matrix. nih.gov For phenolic compounds, polymeric sorbents are often used. dphen1.com

For solid and semi-solid matrices such as soil, sediment, or biological tissues, more rigorous extraction techniques are required.

Ultrasonic-assisted extraction (UAE) , also known as sonication, uses high-frequency sound waves to create cavitation bubbles in the extraction solvent. nih.gov The collapse of these bubbles generates localized high pressure and temperature, which enhances the disruption of the sample matrix and the transfer of analytes into the solvent. nih.gov UAE is generally faster and requires less solvent than traditional methods like Soxhlet extraction. nih.gov

Accelerated solvent extraction (ASE) , also known as pressurized liquid extraction, is a technique that uses conventional solvents at elevated temperatures and pressures. arcjournals.org These conditions increase the efficiency and speed of the extraction process by enhancing the solubility and mass transfer of the analytes from the sample matrix into the solvent. ASE is an automated technique that significantly reduces extraction time and solvent consumption compared to conventional methods. arcjournals.org

Table 3: Comparison of Extraction Techniques for Phenolic Compounds

| Technique | Principle | Advantages | Disadvantages | Source |

| LLE | Partitioning between two immiscible liquids | Simple, inexpensive | Large solvent volumes, can be labor-intensive | dphen1.comarcjournals.org |

| SPE | Adsorption onto a solid sorbent | High recovery, low solvent use, automation | Can be affected by matrix components | dphen1.comscielo.brnih.gov |

| UAE | High-frequency sound waves enhance extraction | Faster than traditional methods, reduced solvent use | Potential for analyte degradation with excessive power | arcjournals.orgnih.gov |

| ASE | Elevated temperature and pressure | Fast, automated, very low solvent consumption | High initial instrument cost | arcjournals.org |

This table is interactive. Click on the headers to sort.

Method Validation and Performance Metrics in Analytical Chemistry

Method validation is a critical process in analytical chemistry that demonstrates the suitability of a specific analytical method for its intended purpose. researchgate.net This process involves evaluating several performance characteristics to ensure the method is reliable, reproducible, and accurate for the analysis of a particular analyte in a specific matrix. researchgate.net Key performance metrics include the limits of detection and quantitation, recovery rates, linearity, and the use of standards to enhance accuracy.

Determination of Limits of Detection (LOD) and Limits of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental performance characteristics in the validation of analytical methods. researchgate.net The LOD is defined as the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank sample, though not necessarily quantified with acceptable precision and accuracy. nih.gov The LOQ represents the lowest concentration of an analyte that can be determined with a predefined level of precision and accuracy. nih.govtbzmed.ac.ir

Several approaches can be used to estimate LOD and LOQ, including methods based on the signal-to-noise ratio, the standard deviation of the response and the slope of the calibration curve, or visual evaluation. tbzmed.ac.irtbzmed.ac.ir For instance, a common criterion for LOD is a signal-to-noise ratio of 3:1, while for LOQ, a ratio of 10:1 is often used. tbzmed.ac.ir These values are crucial for determining the sensitivity of an analytical method and its applicability for trace analysis. europa.eu

Despite a thorough search of scientific databases, specific experimentally determined LOD and LOQ values for the compound this compound could not be found. While studies report these metrics for the more common 4-nonylphenol isomers, this data cannot be directly extrapolated to this compound due to potential differences in chemical and physical properties that would affect analytical signals. For example, a method for 4-nonylphenol in surface water reported an LOD of 0.87 to 5.72 ng L⁻¹ and an LOQ of 10.0 to 50.0 ng L⁻¹. peerj.comresearchgate.net

Interactive Table: General LOD and LOQ Data for Related Compounds Note: The following table contains example data for 4-nonylphenol to illustrate typical values and is not representative of this compound.

| Compound | Analytical Method | Matrix | LOD | LOQ |

|---|---|---|---|---|

| 4-Nonylphenol | UPLC-MS/MS | Surface Water | 0.87-5.72 ng L⁻¹ | 10.0-50.0 ng L⁻¹ |

Assessment of Recovery Rates and Linearity

Recovery and linearity are essential parameters for assessing the accuracy and quantitative performance of an analytical method. Recovery studies evaluate the efficiency of an analytical procedure by measuring the amount of analyte retrieved from a sample matrix after the entire analytical process. It is typically expressed as a percentage of the known amount of analyte added (spiked) to a blank sample. Acceptable recovery rates are often within the range of 80% to 120%. peerj.com

Linearity demonstrates the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. It is confirmed by analyzing a series of standards at different concentrations and is typically evaluated by the coefficient of determination (R²) of the calibration curve, with a value greater than 0.99 being desirable. peerj.com

Specific data on recovery rates and the linear range for the analysis of this compound are not available in the reviewed literature. For the related compound 4-nonylphenol, one study reported recovery greater than 90% and an R² value greater than 0.99 over a linear range of 10.0 to 500 ng L⁻¹. peerj.comresearchgate.net

Interactive Table: General Recovery and Linearity Data for Related Compounds Note: The following table contains example data for 4-nonylphenol to illustrate typical values and is not representative of this compound.

| Compound | Analytical Method | Recovery | Linearity (R²) | Linear Range |

|---|

Application of Internal Standards and Isotopic Labeling for Enhanced Analytical Accuracy

To improve the accuracy and precision of quantitative analysis, especially in complex matrices, internal standards are frequently used. An internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known amount to all samples, standards, and blanks. It helps to correct for the loss of analyte during sample preparation and for variations in instrument response. aafs.org

Isotope-labeled standards are considered the gold standard for internal standards in mass spectrometry-based methods. wikipedia.org In this technique, one or more atoms in the analyte molecule are replaced with their stable heavy isotopes (e.g., ¹³C, ²H). wikipedia.org Because these labeled standards are chemically identical to the target analyte, they co-elute chromatographically and experience the same matrix effects and ionization suppression or enhancement, providing the most accurate correction for analytical variability. uliege.bedphen1.com

For the analysis of technical nonylphenol, which consists of a complex mixture of isomers, isotopically labeled analogues of the most prevalent isomers, such as ¹³C-ring-labeled 4-(3,6-dimethyl-3-heptyl)phenol, have been synthesized and used as internal standards. uliege.be However, the literature does not specify an internal standard or an isotopically labeled version developed specifically for this compound. The synthesis of such a standard would be a prerequisite for developing a highly accurate quantitative method for this specific compound.

Research Applications and Interdisciplinary Contexts of 2 Benzyl 4 Nonylphenol

Role as a Model Compound in Mechanistic Organic and Environmental Chemical Studies

Substituted phenols are frequently employed as model compounds to investigate the mechanisms of chemical reactions, including oxidation and environmental degradation pathways. The complex structure of 2-Benzyl-4-nonylphenol, with its bulky ortho-benzyl group and long para-alkyl chain, makes it a potentially valuable model for studying sterically hindered phenolic reactions.

In mechanistic organic chemistry, researchers explore how molecular structure influences reaction outcomes. The oxidation of phenols, for example, can proceed through various pathways, and the presence of substituents dramatically affects the stability of intermediates and the final products. Studies on the enzymatic oxidation of various alkylphenols by cytochrome P450 monooxygenases have provided mechanistic insights into how C-H bonds on the alkyl chains are selectively functionalized. This compound could serve as an advanced model substrate in such studies to probe how significant steric hindrance near the phenolic hydroxyl group impacts enzyme-substrate interactions and the regioselectivity of oxidation.

In environmental chemistry, advanced oxidation processes (AOPs) are studied for their efficacy in degrading persistent organic pollutants. The reaction kinetics between nonylphenol ethoxylates and hydroxyl radicals, a key component of AOPs, have been determined to be very rapid. Using this compound as a model pollutant could help elucidate how the degradation rate and byproduct formation are affected by its specific molecular architecture compared to less complex nonylphenol isomers. Its structure allows for the investigation of degradation at multiple sites: the phenol (B47542) ring, the nonyl chain, and the benzyl (B1604629) group, providing a comprehensive model for the transformation of complex organic molecules.

Investigations into Structure-Reactivity Relationships of Novel Substituted Phenols

The study of quantitative structure-activity relationships (QSAR) relates the chemical structure of a compound to its reactivity or biological activity. For phenols, reactivity is heavily influenced by the electronic and steric effects of substituents on the aromatic ring.

Electronic Effects: The acidity of a phenol (its ability to donate the hydroxyl proton) is a key measure of its reactivity. This property is stabilized by the delocalization of the resulting negative charge of the phenoxide ion into the aromatic ring.

Electron-donating groups (like the alkyl nonyl group) decrease acidity by increasing electron density on the ring, which destabilizes the phenoxide ion.

Electron-withdrawing groups (like nitro groups) increase acidity by delocalizing the negative charge and stabilizing the phenoxide ion.

The nonyl group at the para-position in this compound acts as a weak electron-donating group through induction, which would be expected to slightly decrease its acidity compared to unsubstituted phenol. The benzyl group at the ortho-position is also generally considered weakly electron-donating. These combined effects would likely render the molecule less acidic than phenol itself but more acidic than alcohols.

Steric Effects: The bulky benzyl group at the ortho-position introduces significant steric hindrance around the hydroxyl group. This steric crowding can impede reactions that involve direct interaction with the hydroxyl group or the adjacent ring positions. For example, in electrophilic aromatic substitution reactions, where the hydroxyl group is a strong activating ortho-, para-director, the large benzyl group would likely hinder substitution at the adjacent ortho-position (position 6), favoring reactions at the other activated ortho-position (position 2, which is already substituted) and the para-position (position 4, also substituted). This makes further substitution on the ring less likely.

The table below illustrates the effect of different substituents on the acidity of phenol, providing context for the expected reactivity of this compound.

| Compound | pKa | Effect of Substituent |

| Cyclohexanol (B46403) | ~18.0 | Reference Aliphatic Alcohol |

| Phenol | 10.0 | Reference Phenol |

| p-Cresol (4-methylphenol) | 10.2 | Weak electron-donating group decreases acidity |

| p-Nitrophenol | 7.1 | Strong electron-withdrawing group increases acidity |

| Picric Acid (2,4,6-trinitrophenol) | 0.4 | Multiple strong electron-withdrawing groups dramatically increase acidity |

Data sourced from references.

Advanced Materials Research Involving Alkyl/Benzyl Phenol Derivatives

Alkylphenols are important intermediates in the chemical industry, serving as precursors and additives in a wide range of materials. Their utility stems from the reactivity of the phenol ring and the properties imparted by the alkyl chains.

Precursors for Resins: Alkylphenols are key components in the production of phenolic resins, often through condensation reactions with formaldehyde (B43269). These resins are used as binders, curing agents, and modifiers in rubber, tires, and coatings to improve heat resistance, durability, and adhesion. A molecule like this compound could theoretically be used to create specialty resins. The phenolic hydroxyl group provides the reaction site, while the long, flexible nonyl chain could enhance the plasticity and hydrophobic properties of the resulting polymer. The benzyl group would add to the bulk and potentially modify the thermal stability of the material.

Polymer Additives: Long-chain alkylphenols are used to synthesize antioxidants and UV stabilizers for plastics and rubber. For instance, tris(nonylphenyl)phosphite (TNPP) is an antioxidant derived from nonylphenol used to protect polymers from degradation. This compound, with its hindered phenolic structure, has the potential to function as a chain-breaking antioxidant, scavenging free radicals that would otherwise degrade a polymer matrix.

Surfactants in Chemical Synthesis: While nonylphenols themselves are not surfactants, they are the feedstock for producing nonylphenol ethoxylates (NPEs), a major class of non-ionic surfactants. This is achieved by reacting nonylphenol with ethylene (B1197577) oxide. Although the steric hindrance from the ortho-benzyl group in this compound might complicate the ethoxylation reaction, it could potentially be used to synthesize specialty surfactants with unique emulsifying or dispersing properties.

Environmental Chemistry Research Focused on the Fate and Transformation of Complex Organic Pollutants

The environmental fate of nonylphenols is a significant area of research because they are widespread pollutants, persistent, and known endocrine disruptors. Nonylphenols primarily enter the environment through the degradation of nonylphenol ethoxylate surfactants used in detergents and industrial processes.

Persistence and Degradation: Nonylphenol is not readily biodegradable and can persist for months or longer in aquatic environments. Its half-life in sediment is estimated to be over 60 years. Degradation in soil and water is dependent on conditions such as oxygen availability, with microbial action being the primary breakdown mechanism. Studies have shown that the structure of nonylphenol isomers significantly affects their biodegradability. Isomers with less steric bulkiness near the point of attachment to the phenol ring tend to degrade faster. This suggests that this compound, with its highly hindered ortho-position, may be more resistant to microbial degradation than the more common 4-nonylphenol (B119669) isomers.

Distribution and Bioaccumulation: Due to their low water solubility and high hydrophobicity (log Kow ≈ 4.5), nonylphenols tend to adsorb strongly to organic matter in sewage sludge, soil, and sediments. This leads to their accumulation in these environmental compartments. From there, they can bioaccumulate in organisms like algae, fish, and birds. The presence of both a long nonyl chain and a benzyl group in this compound would likely result in high hydrophobicity, suggesting a strong tendency to partition from water into sediment and biota.

The table below summarizes reported concentrations of nonylphenols in various environmental systems.

| Environmental Matrix | Reported Concentration Range |

| River Water | 4.1 µg/L |

| Wastewater Effluent | Up to 343 µg/L |

| River/Estuary Sediment | 1 mg/kg to 13,700 µg/kg |

| Sewage Sludge | 100 to 500 mg/kg |

Data compiled from references.

These values, typically representing mixtures of 4-nonylphenol isomers, highlight the widespread presence of these compounds and underscore the importance of understanding the environmental fate of all complex alkylphenols, including isomers like this compound.

Q & A

Q. What are the recommended methodologies for synthesizing 2-benzyl-4-nonylphenol with high purity, and how can structural confirmation be achieved?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or benzylation of 4-nonylphenol derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate isomers. Structural confirmation requires 1H/13C NMR for aromatic proton environments and FT-IR to validate phenolic -OH and benzyl C-H stretching bands . For isomers, GC-MS with electron ionization can differentiate fragmentation patterns.

Q. How should researchers handle and store this compound to minimize degradation during environmental toxicity assays?

- Methodological Answer : Store at 0–6°C in amber vials under inert gas (e.g., argon) to prevent oxidation. Pre-dissolve in anhydrous DMSO or ethanol for stock solutions, and verify stability via HPLC-UV (λ = 270–280 nm) over 72 hours. Degradation products (e.g., quinones) can be monitored using LC-QTOF-MS .

Q. What analytical standards are available for quantifying this compound in environmental matrices?

- Methodological Answer : Deuterated analogs (e.g., 4-nonylphenol-d2) are recommended as internal standards for LC-MS/MS quantification. Calibration curves should span 0.1–100 µg/L, with recovery tests in matrices like sludge or river water. Cross-validate with isotope dilution mass spectrometry to correct for matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported estrogenic activity data for this compound across in vitro assays?

- Methodological Answer : Discrepancies often arise from isomer-specific activity. Use chiral HPLC to separate enantiomers and test each via ERα/ERβ luciferase reporter assays . Include positive controls (e.g., 17β-estradiol) and validate with molecular docking simulations to compare binding affinities to estrogen receptors .

Q. What experimental designs are optimal for assessing the environmental persistence of this compound in aquatic systems?

- Methodological Answer : Conduct microcosm studies under varying pH (5–9), UV exposure, and microbial loads. Monitor degradation kinetics via high-resolution mass spectrometry (HRMS) . Use QSAR models to predict half-lives and compare with empirical data. Include sediment adsorption assays to evaluate partitioning coefficients (log Kd) .

Q. How can researchers differentiate between metabolic and photolytic degradation pathways of this compound in complex matrices?

- Methodological Answer : Employ stable isotope probing (SIP) with 13C-labeled compounds to track biodegradation pathways. For photolysis, use UV-Vis spectroscopy to identify reactive intermediates (e.g., hydroxyl radicals) and validate with EPR spin-trapping . Cross-reference fragmentation patterns in MS/MS libraries to distinguish pathway-specific byproducts .

Q. What strategies mitigate interference from co-eluting alkylphenols in chromatographic analyses of this compound?

- Methodological Answer : Optimize chromatographic separation using C18 columns with a water/acetonitrile gradient (0.1% formic acid). Apply tandem mass spectrometry (MRM mode) with transitions specific to the benzyl moiety (e.g., m/z 212 → 105). Validate selectivity via standard addition methods in contaminated samples .

Data Interpretation and Validation